molecular formula C19H16N4O3 B253971 methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate

methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate

Cat. No. B253971
M. Wt: 348.4 g/mol
InChI Key: RPEBSDUWYONRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate, also known as MBOPB, is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival. Specifically, methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), two key signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cancer cell migration and invasion, and the suppression of tumor growth in animal models. It has also been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate for lab experiments is its ease of synthesis and availability. It can be synthesized using relatively simple and inexpensive methods, and is readily available from commercial sources. However, one limitation of methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate. One area of interest is the development of new anti-cancer drugs based on the methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate scaffold. Another area of interest is the synthesis of new materials and polymers using methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate as a building block. Additionally, further studies are needed to fully understand the mechanism of action of methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate and its potential applications in other fields, such as catalysis and material science.

Synthesis Methods

Methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with 2-hydroxybenzaldehyde to form 4-(2-hydroxybenzylamino)benzoic acid. This intermediate is then reacted with 1H-benzimidazole-2-carboxylic acid to produce the final product, methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate.

Scientific Research Applications

Methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential as a scaffold for the development of new anti-cancer drugs. In material science, methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate has been used as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate has been shown to exhibit excellent catalytic activity for various chemical reactions.

properties

Product Name

methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate

InChI

InChI=1S/C19H16N4O3/c1-26-19(25)11-6-8-12(9-7-11)23-10-15(24)16(17(23)20)18-21-13-4-2-3-5-14(13)22-18/h2-9H,10,20H2,1H3,(H,21,22)

InChI Key

RPEBSDUWYONRDM-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3

SMILES

COC(=O)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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